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molecular formula C8H11BO4 B1592998 3-(Methoxymethoxy)phenylboronic acid CAS No. 216443-40-2

3-(Methoxymethoxy)phenylboronic acid

Cat. No. B1592998
M. Wt: 181.98 g/mol
InChI Key: VAPXDSYOTCGWBV-UHFFFAOYSA-N
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Patent
US06831106B1

Procedure details

In a manner similar to that of Example 1(h), by reaction of 2 g (13.3 mmol) of 3-methoxymethoxyphenylboronic acid with 1.83 mL (11 mmol) of ethyl 3-iodobenzoate, 1.9 g (72%) of the expected ethyl ester are obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
1.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:6]=[C:7](B(O)O)[CH:8]=[CH:9][CH:10]=1.I[C:15]1[CH:16]=[C:17]([CH:23]=[CH:24][CH:25]=1)[C:18]([O:20][CH2:21][CH3:22])=[O:19]>>[OH:4][C:5]1[CH:6]=[C:7]([C:24]2[CH:25]=[CH:15][CH:16]=[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:23]=2)[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COCOC=1C=C(C=CC1)B(O)O
Name
Quantity
1.83 mL
Type
reactant
Smiles
IC=1C=C(C(=O)OCC)C=CC1
Name
ethyl ester
Quantity
1.9 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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